molecular formula C16H12BrNO2S2 B2821469 (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 872213-42-8

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B2821469
CAS No.: 872213-42-8
M. Wt: 394.3
InChI Key: NBHDCXFJOGAWNY-UHFFFAOYSA-N
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Description

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile is a complex organic compound characterized by the presence of bromine, sulfonyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate base to form the sulfonyl intermediate.

    Coupling with the nitrile precursor: The sulfonyl intermediate is then coupled with a nitrile precursor under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways and processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-nitrobenzene: Similar in having a bromine atom and aromatic ring but differs in other functional groups.

    4-Bromo-2-fluoroaniline: Shares the bromine and aromatic ring but has an amine group instead of sulfonyl and nitrile groups.

Properties

IUPAC Name

(Z)-2-(4-bromophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHDCXFJOGAWNY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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